molecular formula C6H8O4S B12283116 Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid

Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B12283116
M. Wt: 176.19 g/mol
InChI Key: IUZPVUZQTFUBDQ-NGQZWQHPSA-N
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Description

Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid: is a complex organic compound with the molecular formula C6H8O4S . This compound is characterized by a bicyclic structure containing a sulfur atom and two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and dirhodium(II) catalysts under controlled conditions . The reaction conditions are optimized to achieve high diastereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes with continuous flow systems to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its sulfur-containing bicyclic structure and the presence of two ketone groups.

Properties

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

IUPAC Name

(1R,5S)-3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?

InChI Key

IUZPVUZQTFUBDQ-NGQZWQHPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CS1(=O)=O

Canonical SMILES

C1C2C(C2C(=O)O)CS1(=O)=O

Origin of Product

United States

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